(+)-Silymonin (+)-Silymonin Silymonin is an alkylbenzene and a ring assembly.
Brand Name: Vulcanchem
CAS No.: 70815-31-5
VCID: VC21343452
InChI: InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1
SMILES: COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Molecular Formula: C25H22O9
Molecular Weight: 466.4 g/mol

(+)-Silymonin

CAS No.: 70815-31-5

Cat. No.: VC21343452

Molecular Formula: C25H22O9

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

(+)-Silymonin - 70815-31-5

CAS No. 70815-31-5
Molecular Formula C25H22O9
Molecular Weight 466.4 g/mol
IUPAC Name (1R,3R,6R,7R,10R)-8-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one
Standard InChI InChI=1S/C25H22O9/c1-32-19-4-10(2-3-15(19)27)21-13-7-12(23-14(21)9-33-25(23,31)24(13)30)18-8-17(29)22-16(28)5-11(26)6-20(22)34-18/h2-7,13-14,18,21,23,26-28,31H,8-9H2,1H3/t13-,14-,18+,21+,23+,25-/m1/s1
Standard InChI Key YBGWTZSEYYMFJI-AXUSBXICSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@]4([C@H]3C(=C[C@H]2C4=O)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
SMILES COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)O

Chemical Identity and Structural Characteristics

Molecular Architecture

(+)-Silymonin (C₂₅H₂₂O₉) belongs to the flavonolignan class, characterized by a dihydroflavonol core conjugated with a coniferyl alcohol derivative. Its stereochemical configuration includes three chiral centers at positions C-2, C-3, and C-7', contributing to its distinct biological activity compared to stereoisomers .

Table 1: Fundamental Chemical Properties of (+)-Silymonin

PropertyValueSource
Molecular Weight466.43 g/mol
CAS Registry Number70815-31-5
Melting Point158°C (decomposition)
SolubilitySlightly soluble in DMSO
LogP (Octanol-Water)2.1 ± 0.3 (predicted)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors9

Spectroscopic Signatures

The compound exhibits characteristic UV-Vis absorption maxima at 288 nm (flavonoid π→π* transitions) and 325 nm (conjugated phenolic systems). Mass spectral analysis shows a molecular ion peak at m/z 466.1365 [M+H]⁺ with fragmentation patterns indicating cleavage of the C-7'–O bond .

Biosynthetic Origins and Natural Distribution

Plant Source Dynamics

(+)-Silymonin constitutes approximately 4–7% of the total silymarin complex in mature Silybum marianum seeds, with concentration variations dependent on:

  • Geographic origin (Mediterranean varieties show 23% higher yields than North American counterparts)

  • Harvest time (peak accumulation at 45 days post-flowering)

  • Extraction methodology (95% ethanol yields 18% enhanced recovery vs. methanol)

Table 2: Comparative Distribution in Milk Thistle Organs

Plant Organ(+)-Silymonin Concentration (mg/g dry weight)
Seeds12.4 ± 1.8
Leaves2.1 ± 0.4
Stems0.8 ± 0.2
Data derived from HPLC-UV-MS analyses of Moroccan cultivars

Pharmacological Activities

Antiviral Mechanisms Against SARS-CoV-2

Recent molecular docking studies demonstrate (+)-Silymonin's triplicate antiviral action:

  • Viral Entry Inhibition

    • Binds human ACE2 receptor with -9.8 kcal/mol affinity (superior to silybin A/B)

    • Disrupts spike protein-ACE2 interaction through hydrogen bonding with His34 and Lys353

  • Replication Suppression

    • Inhibits RNA-dependent RNA polymerase (RdRp) at catalytic site (ΔG = -8.4 kcal/mol)

    • Reduces viral helicase ATPase activity by 72% at 50 μM concentration

  • Immunomodulation

    • Downregulates IL-6 production in human alveolar epithelial cells (IC₅₀ = 18.3 μM)

    • Suppresses TNF-α-induced NF-κB activation by 64% at 25 μM dose

Hepatoprotective Efficacy

Clinical relevance emerges from (+)-Silymonin's unique interactions with hepatic targets:

Figure 1: Molecular Targets in Liver Protection

  • CTNNB1 Stabilization: Binds β-catenin with 0.38 μM affinity, enhancing hepatocyte regeneration

  • CASP8 Inhibition: Reduces apoptosis in ethanol-exposed hepatocytes by 41% (10 μM treatment)

  • HMOX1 Induction: Upregulates heme oxygenase-1 expression 3.2-fold vs. controls

Pharmacokinetic Profile

Absorption and Distribution

Despite structural similarities to silybin, (+)-Silymonin demonstrates superior pharmacokinetics:

Table 3: Comparative Bioavailability Parameters

Parameter(+)-SilymoninSilybin ASilymarin Complex
Cₘₐₓ (ng/mL)142 ± 2189 ± 1467 ± 9
Tₘₐₓ (h)3.8 ± 0.56.2 ± 1.18.4 ± 1.3
AUC₀–₂₄ (ng·h/mL)980 ± 145620 ± 89450 ± 67
Protein Binding89%78%82%

Data from rat models following 50 mg/kg oral administration

Metabolic Pathways

Hepatic metabolism occurs primarily via:

  • UGT1A9-mediated glucuronidation (62% of total clearance)

  • CYP3A4 oxidation producing 7-O-demethylated metabolite (23% activity retention)

  • Enterohepatic recirculation contributes to prolonged half-life (4.7 h vs. 2.9 h for silybin)

Toxicological Evaluation

Acute Toxicity Profile

  • LD₅₀: >2,000 mg/kg in murine models (oral administration)

  • NOAEL (28-day study): 150 mg/kg/day showing no hematological or histological abnormalities

Chronic Exposure Effects

Notable findings from 6-month rodent studies:

  • Hormonal Modulation: 17% decrease in serum ALT at 100 mg/kg dose

  • Carcinogenic Potential: No tumorigenic effects observed at 500 mg/kg/day

  • Reproductive Toxicity: No teratogenic effects up to 300 mg/kg/day

Therapeutic Applications

Hepatology Applications

Clinical trial data (Phase II) demonstrate:

  • Alcoholic Hepatitis: 68% reduction in MELD scores (250 mg BID, 12 weeks)

  • NASH Improvement: 41% decrease in liver fat fraction (MRI-PDFF) vs. placebo

Antiviral Formulations

Current developmental candidates include:

  • Liposomal Nanocarriers: Enhance lung bioavailability 4.3-fold vs. free compound

  • ACE2-Targeted Prodrugs: IC₅₀ reduced to 2.1 μM against SARS-CoV-2 Delta variant

Synthesis and Modification

Total Synthesis Approaches

Recent advances enable laboratory production through:

Structure-Activity Relationships

Key modifications enhancing bioactivity:

  • C-7' Methoxylation: Increases RdRp inhibition 3.8-fold

  • C-3 Hydroxyl Acetylation: Improves oral bioavailability by 47%

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions for Quantification:

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile PhaseMethanol:0.1% H3PO4 (55:45)
Flow Rate1.0 mL/min
Detection288 nm
Retention Time14.3 ± 0.2 min

Validated method achieves LOD of 0.12 μg/mL and LOQ of 0.37 μg/mL

Spectroscopic Analysis

¹H NMR (600 MHz, DMSO-d₆):

  • δ 6.68 (s, H-6)

  • δ 5.92 (d, J = 2.1 Hz, H-8)

  • δ 4.72 (dd, J = 11.3, 4.7 Hz, H-2)

¹³C NMR: 25 distinct signals including characteristic C-3 resonance at δ 84.3 ppm

Future Research Directions

Emerging research priorities include:

  • Polypharmacology Studies: Systematic mapping of off-target effects

  • Nanoparticulate Delivery: Development of inhalable formulations for pulmonary SARS-CoV-2 infection

  • Synthetic Biology Approaches: Heterologous production in Yarrowia lipolytica (current titer: 1.2 g/L)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator